2,5-Difluoro-4-nitrobenzamide

Catalog No.
S16018968
CAS No.
917909-48-9
M.F
C7H4F2N2O3
M. Wt
202.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluoro-4-nitrobenzamide

CAS Number

917909-48-9

Product Name

2,5-Difluoro-4-nitrobenzamide

IUPAC Name

2,5-difluoro-4-nitrobenzamide

Molecular Formula

C7H4F2N2O3

Molecular Weight

202.11 g/mol

InChI

InChI=1S/C7H4F2N2O3/c8-4-2-6(11(13)14)5(9)1-3(4)7(10)12/h1-2H,(H2,10,12)

InChI Key

FMPXJLOIRLCMJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(=O)N

2,5-Difluoro-4-nitrobenzamide is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a benzamide structure. Its molecular formula is C7H4F2N2O3C_7H_4F_2N_2O_3, and it has a molecular weight of approximately 203.1 g/mol. This compound is notable for its unique electronic properties due to the presence of electron-withdrawing groups, which influence its reactivity and interactions in biological systems.

, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution Reactions: The fluorine atoms may be substituted with other nucleophiles under appropriate conditions, allowing for the synthesis of diverse derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.

2,5-Difluoro-4-nitrobenzamide exhibits significant biological activity, particularly in enzyme inhibition and protein interactions. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes. This interaction can modulate enzyme activity and disrupt cellular processes, contributing to its potential cytotoxic effects against certain cancer cell lines .

The synthesis of 2,5-Difluoro-4-nitrobenzamide can be achieved through several methods:

  • Nitration of Fluorinated Benzamides: This method involves nitrating 2,5-difluorobenzamide using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions.
  • Direct Fluorination: Starting from 4-nitrobenzoic acid or its derivatives, fluorination can be performed using fluorinating agents such as sulfur tetrafluoride or other fluorides in the presence of a catalyst.
  • Mechanochemical Synthesis: A more environmentally friendly approach involves mechanochemical methods where reactants are milled together without solvents, leading to efficient synthesis with reduced environmental impact .

These methods highlight the versatility in synthesizing this compound while considering environmental sustainability.

2,5-Difluoro-4-nitrobenzamide has several applications:

  • Pharmaceuticals: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth.
  • Agricultural Chemicals: The compound may serve as a precursor for developing herbicides or pesticides that target specific plant pathways.
  • Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

Studies on 2,5-Difluoro-4-nitrobenzamide have focused on its interactions with biomolecules such as proteins and nucleic acids. For instance, binding studies with bovine serum albumin (BSA) have shown that this compound can cause fluorescence quenching, indicating strong interactions that may affect protein stability and function . Additionally, interaction with enzymes has been explored to understand its mechanism of action in inhibiting specific pathways critical for cell proliferation.

Several compounds share structural similarities with 2,5-Difluoro-4-nitrobenzamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3,5-Difluoro-4-nitrobenzamideC7H4F2N2O3C_7H_4F_2N_2O_3Different fluorination pattern; similar biological activity
2-Fluoro-4-nitrobenzoic acidC7H4FNO3C_7H_4FNO_3Lacks an amide bond; used in different synthetic pathways
4-NitrobenzamideC7H6N2O3C_7H_6N2O3No fluorine substitution; serves as a baseline for comparison

The uniqueness of 2,5-Difluoro-4-nitrobenzamide lies in its specific arrangement of functional groups that enhance its reactivity and biological properties compared to these similar compounds. Its dual fluorination contributes to distinct electronic characteristics that may lead to enhanced performance in targeted applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

202.01899832 g/mol

Monoisotopic Mass

202.01899832 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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